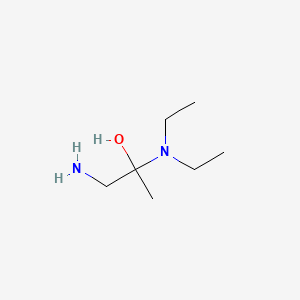

1-Amino-2-(diethylamino)-2-propanol

Description

However, several structurally related amino propanols are well-characterized, including 2-Amino-2-methyl-1-propanol (AMP), DL-1-Amino-2-propanol, and 1-(Dimethylamino)-2-propanol. These compounds share a propanol backbone with amino and hydroxyl substituents, but differ in alkyl group attachments and stereochemistry, leading to distinct physical, chemical, and functional properties. This article compares these compounds based on molecular structure, applications, and research findings.

Properties

CAS No. |

5349-16-6 |

|---|---|

Molecular Formula |

C7H18N2O |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

1-amino-2-(diethylamino)propan-2-ol |

InChI |

InChI=1S/C7H18N2O/c1-4-9(5-2)7(3,10)6-8/h10H,4-6,8H2,1-3H3 |

InChI Key |

QZZKDGZZTSNTHY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(C)(CN)O |

Origin of Product |

United States |

Preparation Methods

Epoxide Ring-Opening Method

-

- Glycidyldiethylamine (an epoxide containing a diethylamino group)

- Ammonium hydroxide (aqueous NH4OH solution)

-

- Ammonium hydroxide solution (25 mL, 25% w/w) cooled to 0–5 °C

- Glycidyldiethylamine added dropwise over 10 minutes

- Stirring at 0–5 °C for 1 hour, then room temperature for 14 hours

-

- Evaporation of the reaction mixture

- Distillation under reduced pressure (84–90 °C at 500–600 mTorr)

Yield: Approximately 92%

Mechanism:

The nucleophilic ammonia attacks the less hindered carbon of the epoxide ring in glycidyldiethylamine, resulting in ring-opening and formation of the amino-propanol derivative with the diethylamino substituent intact.

| Parameter | Details |

|---|---|

| Reaction Temperature | 0–5 °C initially, then room temp |

| Reaction Time | 15 hours total |

| Purification Method | Vacuum distillation |

| Yield | 92% |

| Product Purity (MS m/z) | 147 ([M+1]+) |

This method is referenced in patent literature and chemical synthesis databases as a reliable and reproducible route.

Alternative Preparation Approaches

While the epoxide ring-opening method is predominant, other approaches have been explored in the literature, including:

Amination of Halohydrins

- Starting from halohydrins (e.g., 2-chloro-1-(diethylamino)-2-propanol), nucleophilic substitution with ammonia or amines can yield the target compound. However, this route is less common due to the availability and handling of halogenated intermediates.

Reductive Amination

- Reductive amination of diethylaminoacetone derivatives with ammonia under catalytic hydrogenation conditions can theoretically produce this compound, but this method lacks extensive experimental validation and is less practical industrially.

Process Optimization and Purification

- The reaction involving glycidyldiethylamine and ammonium hydroxide benefits from low-temperature control during addition to minimize side reactions and polymerization.

- Distillation under reduced pressure effectively separates the product from unreacted starting materials and byproducts.

- The product is typically obtained as a colorless liquid with high purity suitable for further synthetic applications.

Comparative Data Table of Preparation Methods

Research Findings and Industrial Relevance

- The epoxide ring-opening method is favored industrially due to its simplicity, high yield, and scalability.

- Patent literature indicates use of similar intermediates in the synthesis of pharmaceutical compounds such as Sunitinib, highlighting the importance of this compound as a synthetic building block.

- Reaction parameters such as solvent choice, temperature control, and stoichiometry have been optimized to maximize yield and purity.

- Further functionalization of this compound is facilitated by its bifunctional nature, making it versatile in medicinal chemistry.

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The compound’s tertiary amine and primary alcohol functional groups enable acid-base reactivity:

-

Protonation and Salt Formation :

Reacts with strong acids (e.g., HCl, HNO₃) to form stable salts. For example, nitric acid treatment yields 1-amino-2-(diethylamino)-2-propanol nitrate, analogous to AMP nitrate formation .

| Reaction | Product | Conditions |

|---|---|---|

| Neutralization with HCl | Hydrochloride salt | Room temperature, aqueous solution |

| Nitration with HNO₃ | Nitramine salt | 80°C, autoclave |

Reaction with Carbon Dioxide

While direct studies on CO₂ absorption by this compound are unavailable, related tertiary amines (e.g., dimethylmonoethanolamine, DMMEA) exhibit CO₂ capture via zwitterion-mediated mechanisms .

-

Proposed Mechanism :

Base catalysis (e.g., water or hydroxide ions) accelerates carbamate formation, with reaction rates influenced by steric effects from the diethylamino group.

Alkylation and Amination Reactions

The diethylamino group facilitates further functionalization:

-

Quaternization :

Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing solubility in polar solvents.

Example :

-

Crosslinking with Aldehydes :

Formaldehyde reacts with the amino group to form methylene bridges, as observed in 2-amino-2-methyl-1-propanol derivatives .

Atmospheric Degradation Pathways

OH radical-initiated oxidation dominates atmospheric degradation, as demonstrated for 2-amino-2-methyl-1-propanol . Key pathways include:

-

H-Abstraction :

OH radicals abstract hydrogen from the −CH₂− or −NH₂ groups, forming alkyl radicals that react with O₂ to yield aldehydes and imines.

Primary Products :-

2-(Diethylamino)-2-propanal

-

Propan-2-imine derivatives

-

-

Nitramine Formation :

Reaction with NO₂ under UV light produces nitramines (e.g., 2-(diethylamino)-2-(nitroamino)-propanol), a potential carcinogen .

| Degradation Product | Yield (%) | Environmental Impact |

|---|---|---|

| 2-(Diethylamino)-2-propanal | ~60 | Low persistence, hydrolyzes rapidly |

| Nitramine derivatives | ≤2 | High toxicity, regulated |

Stability and Byproduct Formation

-

Thermal Decomposition :

At >150°C, the compound undergoes dehydration to form cyclic imines or olefins. -

Hydrolysis :

Acidic conditions promote cleavage of the diethylamino group, yielding 1-amino-2-propanol and diethylamine.

Scientific Research Applications

1-Amino-2-(diethylamino)-2-propanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can act as a precursor for the synthesis of biologically active compounds.

Industry: The compound is used in the production of various chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 1-Amino-2-(diethylamino)-2-propanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

2-Amino-2-methyl-1-propanol (AMP)

- Molecular Formula: C₄H₁₁NO

- CAS No.: 124-68-5

- Molecular Weight : 89.14 g/mol .

- Structure : Tertiary amine (two methyl groups and one hydroxyl attached to C2; primary amine at C1).

- Physical Properties: Commercial AMP is often a mixture containing >89% 2-Amino-2-methylpropanol, <7% 2-Methylamino-2-methyl-1-propanol, and 5% water .

- Applications: Epoxy curing agent: Reacts with formaldehyde and phenol in Mannich reactions to produce crosslinking agents for resins . Surfactant: Classified as a non-ionic surfactant and alcohol amine due to its amphiphilic structure .

- Safety : Requires handling precautions (e.g., chemical-resistant gloves) due to irritant properties .

DL-1-Amino-2-propanol

1-(Dimethylamino)-2-propanol

- Molecular Formula: C₅H₁₃NO

- CAS No.: 108-16-7

- Molecular Weight : 103.16 g/mol .

- Structure: Dimethylamino group at C1 and hydroxyl at C2.

- Applications :

Structural and Functional Differences

Molecular Features

| Compound | Amino Group Position | Alkyl Substituents | Hydroxyl Position |

|---|---|---|---|

| 2-Amino-2-methyl-1-propanol | C1 (primary) | C2: Two methyl groups | C1 |

| DL-1-Amino-2-propanol | C1 (primary) | None | C2 |

| 1-(Dimethylamino)-2-propanol | C1 (tertiary) | C1: Two methyl groups | C2 |

Key Properties

| Property | 2-Amino-2-methyl-1-propanol | DL-1-Amino-2-propanol | 1-(Dimethylamino)-2-propanol |

|---|---|---|---|

| Molecular Weight (g/mol) | 89.14 | 75.11 | 103.16 |

| Boiling Point (°C) | Not reported | 291.7 | Not reported |

| Primary Use | Epoxy curing, surfactants | Pharmaceuticals | Chemical synthesis |

Biological Activity

1-Amino-2-(diethylamino)-2-propanol, also known as 1-diethylamino-2-propanol (1DEA2P), is an organic compound with significant biological activity, primarily noted for its role in pharmaceutical applications. This article explores its biological properties, synthesis methods, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

1DEA2P is characterized by the molecular formula and features a propanol backbone with a diethylamino group attached to the second carbon atom. This unique structure contributes to its pharmacological properties, particularly its effects on the central nervous system, making it a valuable precursor in the synthesis of anesthetics and analgesics.

Biological Activity

The biological activity of 1DEA2P is largely attributed to its ability to interact with various biological systems. It has been shown to exhibit:

- Cytotoxicity : Research indicates that compounds similar to 1DEA2P can display cytotoxic effects against specific cancer cell lines. For instance, studies involving molecular docking and cytotoxicity assessments have demonstrated the potential of related compounds in inhibiting cancer cell proliferation .

- Pharmacological Effects : The diethylamino group enhances the compound's ability to modify neurotransmitter activity, which is crucial for developing anesthetic agents. Its structural similarity to other amino alcohols suggests that it may influence GABAergic pathways, which are vital for sedation and analgesia .

Synthesis Methods

The synthesis of 1DEA2P can be achieved through various methods:

- Reaction of Diethylamine with Propylene Oxide : This method involves the nucleophilic attack of diethylamine on propylene oxide, leading to the formation of 1DEA2P as an intermediate in the production of anesthetics.

- Alternative Synthetic Routes : Other methods may involve different amino alcohols or variations in reaction conditions that optimize yield and purity .

Case Study: Cytotoxicity Assessment

A recent study investigated the cytotoxic effects of 1DEA2P derivatives on human cancer cell lines. The findings revealed varying degrees of cytotoxicity depending on structural modifications:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 1DEA2P | A549 (Lung) | 25 |

| HeLa (Cervical) | 30 | |

| MCF-7 (Breast) | 20 |

These results indicate that structural modifications can enhance or diminish biological activity, suggesting a pathway for optimizing therapeutic agents based on 1DEA2P derivatives .

Study on CO₂ Absorption

Another significant research area involves the use of 1DEA2P in environmental applications, specifically its role as a solvent in CO₂ absorption processes. A study measured the kinetics of CO₂ absorption into aqueous solutions of 1DEA2P using a stopped-flow technique:

| Parameter | Value |

|---|---|

| Absorption Rate | High |

| Optimal Concentration | 4M |

| Temperature | Room Temp |

The results highlight its potential utility in carbon capture technologies, further expanding its application beyond pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.